Dimezone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215239. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

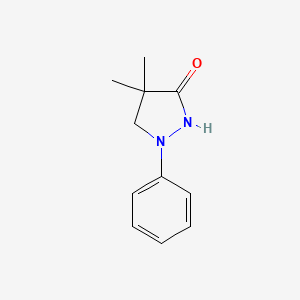

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-13(12-10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSJAWHHGDPBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(NC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051940 | |

| Record name | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2654-58-2 | |

| Record name | 1-Phenyl-4,4-dimethyl-3-pyrazolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2654-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimezone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002654582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimezone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyrazolidinone, 4,4-dimethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethyl-1-phenyl-3-pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1-phenyl-3-pyrazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I86O3K6LPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Abrogated Neuroprotectant: A Technical Guide to the Multifaceted Mechanism of Action of Dimebon (Latrepirdine)

An important clarification on the subject of this guide: The query "Dimezone" is ambiguous and corresponds to several distinct chemical entities. This technical guide focuses on Dimebon (latrepirdine) , an investigational drug that garnered significant interest for neurodegenerative diseases. This focus is based on the scientific and clinical research context of the query. It is crucial to note that while Dimebon showed initial promise in early-stage clinical trials for Alzheimer's and Huntington's diseases, it ultimately failed to demonstrate efficacy in larger Phase 3 trials, leading to the discontinuation of its development for these indications. This guide serves as a detailed overview of the preclinical evidence and the proposed mechanisms of action that underpinned its initial investigation.

Introduction: The Rise and Fall of a Pleiotropic Drug Candidate

Dimebon (latrepirdine) was initially developed in Russia as a non-selective antihistamine and has been in clinical use there since 1983.[1] In the early 1990s, it was repurposed for the potential treatment of neurodegenerative disorders following the discovery of its neuroprotective properties.[2] Preclinical and early clinical studies suggested a complex and multifaceted mechanism of action, distinct from existing treatments for Alzheimer's disease.[3] These promising early results, however, did not translate into clinical success in pivotal Phase 3 trials.[2][4] Understanding the proposed mechanisms of action remains critical for the broader field of neurodegenerative drug development. This guide provides a technical deep-dive into the preclinical pharmacology of Dimebon, focusing on its effects on mitochondrial function, glutamatergic signaling, calcium homeostasis, and its activity at various neurotransmitter receptors.

Modulation of Mitochondrial Function

One of the most investigated mechanisms of Dimebon's neuroprotective effects is its ability to enhance mitochondrial function, particularly under conditions of cellular stress.[5] Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, leading to energy deficits, oxidative stress, and apoptosis.[6]

Proposed Mechanism

Dimebon has been shown to improve several parameters of mitochondrial health. At nanomolar concentrations, it increased mitochondrial membrane potential (ΔΨm), cellular ATP levels, and the activity of succinate dehydrogenase (Complex II of the electron transport chain).[5] Under stress conditions, such as elevated intracellular calcium, Dimebon-treated neurons were more resistant to the loss of ΔΨm.[5] It has also been suggested that Dimebon can inhibit the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade, making mitochondria more resilient to pathological insults like those induced by β-amyloid.[3][7] Furthermore, in cellular models of Alzheimer's disease, Dimebon was found to restore mitochondrial morphology and the activity of respiratory chain complexes.[6]

Quantitative Data: Mitochondrial Effects

| Parameter | Effect of Dimebon | Cell Type/System | Concentration | Reference |

| Succinate Dehydrogenase Activity | Increased | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | [5] |

| Mitochondrial Membrane Potential (ΔΨm) | Increased | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | [5] |

| Cellular ATP Levels | Increased | Primary mouse cortical neurons, SH-SY5Y cells | nM concentrations | [5] |

| Resistance to Ca2+-induced ΔΨm loss | Increased | Primary mouse cortical neurons | nM concentrations | [5] |

| β-amyloid-induced mitochondrial swelling | Reduced | Isolated rat brain mitochondria | Not specified | [7] |

| β-amyloid-induced decrease in Ca2+ retention | Reduced | Isolated rat brain mitochondria | Not specified | [7] |

Experimental Protocols

2.3.1 Assessment of Mitochondrial Respiration

A common method to assess mitochondrial function is high-resolution respirometry. The following is a generalized protocol based on descriptions from studies on Dimebon's effects on mitochondria:

-

Cell Culture: Human Embryonic Kidney (HEK) cells, specifically those with the Swedish mutation in the amyloid precursor protein gene (HEKsw), and control HEK cells are incubated with Dimebon (e.g., 0.1 µM) for 6 hours.[2][4]

-

Respirometry: Oxygen consumption is measured using an Oxygraph-2k.[2][4]

-

Substrate-Uncoupler-Inhibitor Titration: A sequential injection of various substrates and inhibitors is performed to assess different stages of mitochondrial respiration:

-

Complex I-dependent oxidative phosphorylation: Addition of glutamate, malate, and ADP.

-

Complex I and II-dependent oxidative phosphorylation: Subsequent addition of succinate.

-

Maximum capacity of the electron transport system (ETS): Uncoupling with a titratable agent like FCCP.

-

Complex II-dependent ETS: Inhibition of Complex I with rotenone.

-

Complex IV-dependent respiration: Addition of TMPD and ascorbate.[4]

-

-

Data Analysis: Oxygen consumption rates are calculated and compared between Dimebon-treated and untreated cells.

2.3.2 Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Culture: Primary mouse cortical neurons or SH-SY5Y cells are cultured and treated with Dimebon at various nanomolar concentrations.

-

Fluorescent Staining: Cells are loaded with a fluorescent dye sensitive to ΔΨm, such as tetramethylrhodamine, ethyl ester (TMRE) or a similar probe.

-

Induction of Stress (optional): To assess protective effects, a stressor like a high concentration of calcium or glutamate can be introduced.

-

Fluorescence Microscopy/Spectrofluorometry: The fluorescence intensity, which is proportional to the ΔΨm, is measured. A decrease in fluorescence indicates mitochondrial depolarization.

-

Data Analysis: Fluorescence intensity is compared between control and Dimebon-treated cells, both under basal and stress conditions.

Visualization

NMDA Receptor Antagonism and Modulation of Glutamatergic Signaling

Dimebon was initially characterized as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[2] Excitotoxicity, mediated by excessive activation of NMDA receptors, is a common pathway of neuronal damage in neurodegenerative diseases.

Proposed Mechanism

Early studies demonstrated that Dimebon could protect against NMDA-induced seizures in mice and inhibit NMDA-induced currents in cultured cortical neurons.[8][9] This suggested that Dimebon might mitigate the harmful effects of glutamate overstimulation. However, subsequent research revealed that the concentrations of Dimebon required to achieve significant NMDA receptor antagonism were much higher than those measured in the brains of animals at doses that improved cognition.[1] This has led to debate about the physiological relevance of this mechanism for its clinical effects.[4]

Quantitative Data: Effects on NMDA Receptors and Cholinesterases

| Parameter | Value | Species/System | Reference |

| Anti-NMDA activity (in vivo) | EC50 = 42 ± 6 mg/kg i.p. | Mice (NMDA-induced seizures) | [8] |

| NMDA-induced current inhibition | IC50 = 7.7 µM (group 1 neurons)IC50 = 73 µM (group 2 neurons) | Cultured cortical neurons | [9] |

| NMDA receptor affinity | Ki = 105 ± 18 µM | Not specified | [1] |

| NMDA-induced Ca2+ influx | IC50 > 50 µM | Primary neuronal cells | [1] |

| Acetylcholinesterase (AChE) inhibition | IC50 = 42 µM | In vitro | [8] |

| Butyrylcholinesterase (BChE) inhibition | IC50 = 7.9 µM | In vitro | [8] |

Experimental Protocols

3.3.1 In Vivo Assessment of Anti-NMDA Activity

-

Animal Model: Mice are used for this assay.

-

Drug Administration: Dimebon is administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizures: A sub-convulsive dose of NMDA is administered to the animals.

-

Observation: The animals are observed for the onset of seizures.

-

Data Analysis: The effective dose of Dimebon required to protect 50% of the animals from seizures (ED50) is calculated.[9]

3.3.2 In Vitro NMDA-induced Current Inhibition

-

Cell Culture: Primary cortical neurons are cultured.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.

-

NMDA Application: NMDA is applied to the neurons to induce an inward current.

-

Dimebon Application: Dimebon is co-applied with NMDA at various concentrations.

-

Data Analysis: The inhibition of the NMDA-induced current by Dimebon is measured, and the half-maximal inhibitory concentration (IC50) is calculated.[9]

Visualization

Inhibition of Voltage-Gated Calcium Channels

In addition to its effects on NMDA receptors, Dimebon has been shown to inhibit voltage-gated calcium channels (VGCCs).

Proposed Mechanism

Dimebon was found to inhibit L-type voltage-gated Ca2+ channels with an IC50 of 57 µM.[9] In cerebellar granule cells, it inhibited potential-dependent calcium currents by an average of 20%.[10] By reducing calcium influx through these channels, Dimebon could contribute to the stabilization of intracellular calcium levels, a critical factor in neuronal health and survival.

Quantitative Data: Effects on Calcium Channels

| Parameter | Value | Species/System | Reference |

| L-type Ca2+ channel inhibition | IC50 = 57 µM | Isolated rat ileum | [8] |

| Potential-dependent Ca2+ current inhibition | ~20% inhibition | Cerebellar granule cells | [10] |

Experimental Protocols

4.3.1 Calcium Influx Assay

-

Cell Culture: A suitable cell line expressing the calcium channel of interest (e.g., primary neurons or a transfected cell line) is cultured.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 or Fluo-4.

-

Compound Incubation: Cells are pre-incubated with various concentrations of Dimebon.

-

Depolarization: The cells are depolarized, typically by adding a high concentration of potassium chloride (KCl), to open the voltage-gated calcium channels.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibitory effect of Dimebon on the depolarization-induced calcium influx is quantified, and an IC50 value is determined.

Visualization

Multi-Receptor Activity: Antihistamine and Antiserotonergic Effects

Given its origins as an antihistamine, Dimebon's activity at histamine receptors is well-established. However, it also interacts with several other neurotransmitter receptors, which may contribute to its overall pharmacological profile.

Proposed Mechanism

Dimebon is a potent H1 histamine receptor antagonist.[4] Additionally, unbiased screening has revealed that it has high affinity for several serotonin (5-HT) receptors, particularly 5-HT6, 5-HT7, and 5-HT2c, as well as α-adrenergic receptors.[4][6] The antagonism of 5-HT6 receptors, in particular, has been investigated as a potential mechanism for cognitive enhancement.[9] Some researchers have argued that these multi-receptor effects, which occur at concentrations more aligned with those observed in clinical studies, are more likely to be responsible for any observed clinical effects than the weaker interactions with NMDA receptors and mitochondria.[4]

Quantitative Data: Receptor Affinities

| Receptor Target | Affinity (Ki) | Reference |

| Histamine H1 | High affinity (specific value not in snippets) | [4] |

| Serotonin 5-HT7 | 7.0 nM | [6] |

| Serotonin 5-HT6 | ~30 nM | [6] |

| Serotonin 5-HT2c | High affinity | Not specified |

| α-Adrenergic receptors | High affinity | Not specified |

Experimental Protocols

5.3.1 Radioligand Binding Assay

-

Tissue/Cell Preparation: Membranes are prepared from brain tissue or cultured cells expressing the receptor of interest.

-

Incubation: The membranes are incubated with a specific radiolabeled ligand for the target receptor and various concentrations of the unlabeled test compound (Dimebon).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The ability of Dimebon to displace the radioligand is used to calculate its binding affinity (Ki) for the receptor.

Visualization

Conclusion

Dimebon (latrepirdine) is a pleiotropic agent with a complex pharmacological profile. Preclinical studies have identified multiple potential mechanisms of action, including the enhancement of mitochondrial function, antagonism of NMDA receptors and voltage-gated calcium channels, and potent inhibition of histamine and serotonin receptors. While the effects on mitochondria and glutamatergic signaling were initially highlighted as key to its neuroprotective potential, there is considerable debate about their relevance at clinically achievable concentrations. The antihistaminergic and antiserotonergic activities may have played a more significant role in the effects observed in early clinical trials.

The ultimate failure of Dimebon in Phase 3 trials underscores the significant challenges in translating preclinical findings into clinically effective therapies for neurodegenerative diseases. It highlights the need for a more profound understanding of the primary drivers of disease pathology and the precise molecular targets that must be engaged to achieve a therapeutic benefit. The story of Dimebon serves as a valuable case study for researchers and drug development professionals, emphasizing the importance of rigorous preclinical validation and a clear understanding of a drug's mechanism of action before embarking on large-scale clinical trials.

References

- 1. Cognition-enhancing properties of Dimebon in a rat novel object recognition task are unlikely to be associated with acetylcholinesterase inhibition or N-methyl-D-aspartate receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimebon | ALZFORUM [alzforum.org]

- 4. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]

- 7. Dimebon attenuates the Aβ-induced mitochondrial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Dimezone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Dimezone, a significant pyrazolidinone derivative, and its closely related compounds, Phenidone and this compound S. We delve into the historical discovery of these compounds as photographic developing agents, tracing their evolution driven by the need for enhanced stability and performance. This document furnishes a detailed examination of their synthesis pathways, complete with experimental protocols and quantitative data where available. Visual representations of the synthesis workflows are provided through Graphviz diagrams to facilitate a clear understanding of the chemical transformations. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other fields where pyrazolidinone chemistry is of interest.

Discovery and Evolution

The story of this compound begins with its parent compound, Phenidone (1-phenyl-3-pyrazolidinone). While first synthesized in 1890, its remarkable properties as a photographic developing agent were not recognized until 1940 by Dr. J.D. Kendall of Ilford Limited. This discovery was a significant milestone, offering a less toxic and more potent alternative to the commonly used developing agent, Metol.

The primary limitation of Phenidone was its instability in alkaline solutions, where it is prone to oxidation and ring-opening hydrolysis. This spurred further research to develop more robust derivatives. The first significant advancement was the synthesis of This compound (4,4-dimethyl-1-phenyl-3-pyrazolidinone), which exhibited greater stability in alkaline conditions. Following this, This compound S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone) was developed, offering even greater stability, making it suitable for use in highly alkaline concentrated developer solutions.[1][2] This progression highlights a classic example of targeted molecular modification to enhance the performance and longevity of a chemical agent.

Synthesis Pathways

The synthesis of this compound and its derivatives primarily revolves around the formation of the pyrazolidinone ring system, followed by substitution at the 4-position.

Synthesis of Phenidone (1-phenyl-3-pyrazolidinone)

The foundational synthesis of Phenidone involves the reaction of phenylhydrazine with an appropriate three-carbon synthon, such as β-chloropropionic acid.[3]

Synthesis of this compound (4,4-dimethyl-1-phenyl-3-pyrazolidinone)

A general method for the synthesis of 4-substituted pyrazolidinones involves the reaction of the dianion of Phenidone or an N-silyl-pyrazolidinone anion with an electrophile. For this compound, this would involve the use of a methylating agent. While a specific, detailed experimental protocol with quantitative yield was not found in the available literature, a plausible synthesis pathway is outlined below.

-

Deprotonation of Phenidone: A solution of Phenidone in a suitable aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base, such as n-butyllithium, at a low temperature to form the dianion.

-

Alkylation: A methylating agent, such as methyl iodide, is added to the solution. The reaction mixture is stirred, allowing for the dimethylation at the 4-position of the pyrazolidinone ring.

-

Quenching and Extraction: The reaction is quenched with a proton source (e.g., water), and the product is extracted using an organic solvent.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield 4,4-dimethyl-1-phenyl-3-pyrazolidinone.

Note: The yield for this specific reaction is not available in the provided search results.

Synthesis of this compound S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone)

A detailed experimental protocol for the synthesis of this compound S has been reported, providing a clear pathway with a documented yield.

-

Reaction Setup: A mixture of 0.163 kg (1.5 mol) of phenylhydrazine, 0.630 kg (7.5 mol) of sodium bicarbonate, 0.75 L of toluene, 75 mL of water, and 3.0 g (0.013 mol) of benzyl triethylammonium chloride is heated to and maintained at 60° to 70° C.

-

Addition of Reagent: While maintaining the temperature, 0.466 kg (approx. 2.05 mol) of 1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride is added over a period of four hours.

-

Reaction and Workup: The reaction mixture is held at 70° C for 1 hour, after which 1.5 L of water is added. The mixture is then heated to 80° C and held for an additional hour before the lower aqueous phase is decanted.

-

Isolation and Purification: Residual water is removed by azeotropic distillation. 0.120 L of isopropanol is added at 70° C, and crystallization is induced by cooling to 0° to 5° C. The product is isolated by filtration, washed with cold toluene, and dried.

-

Yield: Approximately 0.229 kg (1.11 mol), which corresponds to a 74% theoretical yield of 4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone, is obtained. The product's identity can be confirmed by IR and NMR spectroscopy, with a melting point of 121.8° to 123.3° C.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis of this compound and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Melting Point (°C) |

| Phenidone | C₉H₁₀N₂O | 162.19 | Not specified | 121 |

| This compound | C₁₁H₁₄N₂O | 190.24 | Not available | 170 |

| This compound S | C₁₁H₁₄N₂O₂ | 206.24 | 74% | 121.8 - 123.3 |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis pathways for this compound and this compound S.

References

In-Depth Technical Guide on Early In-Vitro Studies of Dimezone

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of in-vitro studies for Dimezone (CAS 2654-58-2) and its related compound, this compound S (CAS 13047-13-7), that would be pertinent to a drug development context. The primary application of these compounds has historically been in photographic development, and as such, research into their biological effects at a cellular and molecular level is not extensively documented in accessible literature.

This guide summarizes the limited toxicological information available and highlights the absence of detailed in-vitro experimental data, including quantitative results, detailed protocols, and elucidated signaling pathways, which are critical for a drug development audience.

Chemical Identity

-

This compound:

-

IUPAC Name: 4,4-dimethyl-1-phenylpyrazolidin-3-one

-

CAS Number: 2654-58-2

-

-

This compound S:

-

IUPAC Name: 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

-

CAS Number: 13047-13-7

-

Summary of Available Toxicological Data

The existing information on the toxicology of this compound and this compound S is primarily derived from regulatory filings and safety data sheets. This data is generally high-level and lacks the detailed mechanistic insights required for a comprehensive in-vitro assessment in a drug development setting.

Table 1: Summary of Toxicological Findings for this compound and this compound S

| Compound | CAS Number | Summary of Toxicological Information |

| This compound | 2654-58-2 | Classified as fatal if swallowed and a skin irritant. |

| This compound S | 13047-13-7 | Animal studies indicate potential for respiratory depression and methemoglobinemia.[1][2] An oral gavage study in rats showed dose-dependent toxic anemia and reduction in spermatogenesis at higher doses.[3] |

In-Vitro Studies and Experimental Protocols

Despite extensive searches of scientific databases, no detailed early in-vitro studies for this compound or this compound S have been identified in the public domain. The core requirements for a technical whitepaper for a research and drug development audience, such as cell viability assays, enzyme inhibition studies, or receptor binding assays, are not available. Consequently, it is not possible to provide structured tables of quantitative data or detailed experimental methodologies as requested.

Signaling Pathways

There is no information available in the reviewed literature regarding the signaling pathways modulated by this compound or this compound S. Understanding the mechanism of action at a molecular level, a critical component of preclinical drug development, remains unelucidated for these compounds.

Conclusion for a Drug Development Audience

The available data on this compound and this compound S is insufficient to support an in-depth technical guide or whitepaper for researchers, scientists, and drug development professionals. The historical application of these compounds in a non-pharmaceutical context has resulted in a lack of publicly accessible research into their in-vitro pharmacology and toxicology. Key information regarding their mechanism of action, effects on cellular pathways, and quantitative biological activity is not available. Therefore, any consideration of these compounds for therapeutic purposes would necessitate foundational in-vitro and in-vivo studies to be conducted.

References

An In-depth Technical Guide on the Role of Phenidone and its Derivatives, Including Dimezone, in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenidone (1-phenyl-3-pyrazolidinone) and its derivatives, such as Dimezone (4,4-dimethyl-1-phenyl-3-pyrazolidone) and this compound S (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone), are pyrazolidinone-based compounds. While this compound and this compound S are primarily recognized for their applications in photographic development and as herbicides, the parent compound, Phenidone, has been identified as a modulator of key cellular signaling pathways, particularly those involved in inflammation. This guide focuses on the known biological activities of Phenidone and infers the potential roles of its derivatives, this compound and this compound S, based on their structural similarities. It is important to note that while Phenidone has been the subject of biomedical research, the direct cellular signaling effects of this compound and this compound S are not extensively documented in publicly available scientific literature. One report does indicate that 4-Methyl-1-phenyl-3-pyrazolidone, a this compound variant, acts through the inhibition of cyclooxygenase enzymes[1].

The primary mechanism of action attributed to Phenidone is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are pivotal in the arachidonic acid cascade, a major pathway in the inflammatory response. By inhibiting both COX and LOX, Phenidone can effectively reduce the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This dual inhibitory action gives Phenidone and potentially its derivatives a distinct pharmacological profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

The Arachidonic Acid Signaling Pathway: A Target for Phenidone and its Derivatives

The arachidonic acid signaling pathway is a critical component of the cellular response to inflammatory stimuli. Upon cell activation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

The COX Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

-

The LOX Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and are particularly important in allergic reactions and asthma.

Phenidone's ability to inhibit both of these pathways suggests its potential as a broad-spectrum anti-inflammatory agent. By blocking the production of both prostaglandins and leukotrienes, it can theoretically offer more comprehensive control of the inflammatory response than COX-specific inhibitors.

Quantitative Data: Comparative Inhibitor Specificity

| Inhibitor | Target Enzyme | IC50 Value |

| Phenidone | Cyclooxygenase (COX) | Micromolar range[3] |

| Human 5-Lipoxygenase (5-LOX) | Inactive[3] | |

| Licofelone | COX/5-LOX | Potent dual inhibitor[3] |

| BW 755C | COX/5-LOX | Potent dual inhibitor[3] |

Experimental Protocols: Assessing COX and LOX Inhibition

To evaluate the inhibitory potential of compounds like this compound and its derivatives on COX and LOX enzymes, in vitro enzyme activity assays are essential. The following is a generalized protocol for determining the IC50 of a test compound against COX and LOX.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for COX and LOX enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Purified 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (specific to each enzyme)

-

Detection reagents (e.g., colorimetric or fluorometric probes for prostaglandin or leukotriene production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, enzymes, and substrate at the desired concentrations in the appropriate buffers.

-

Enzyme Inhibition Assay: a. In a 96-well microplate, add the assay buffer, the purified enzyme (COX-1, COX-2, or 5-LOX), and varying concentrations of the test compound. b. Include control wells containing the enzyme and buffer without the inhibitor (100% activity control) and wells with buffer only (background control). c. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate (arachidonic acid) to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at the optimal temperature.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection reagent will react with the product of the enzymatic reaction (e.g., prostaglandins or leukotrienes) to produce a measurable signal (e.g., color or fluorescence).

-

Data Acquisition: Measure the signal in each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: a. Subtract the background signal from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).

Conclusion

While the role of this compound and this compound S in cellular signaling pathways is not well-established in a biomedical context, their structural relationship to Phenidone provides a strong rationale for investigating their potential as modulators of the arachidonic acid cascade. Phenidone's activity as a dual inhibitor of COX and LOX enzymes highlights a promising avenue for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate the specific biological activities of this compound and this compound S and to determine if they share the anti-inflammatory and neuroprotective properties of their parent compound. The experimental protocols outlined in this guide provide a framework for such investigations, which could ultimately expand the therapeutic potential of this class of compounds.

References

The Therapeutic Potential of Latrepirdine (Dimebon): A Technical Guide for Researchers

A Note on Terminology: Initial searches for "Dimezone" in a therapeutic context yield information predominantly related to the chemical "this compound S," a herbicide and photographic developer. It is highly probable that the intended subject of inquiry is Dimebon , the brand name for the drug Latrepirdine . This document will proceed under that assumption, providing an in-depth technical guide on the therapeutic potential of Latrepirdine.

Introduction

Latrepirdine (formerly known as Dimebon) is an investigational drug that was initially developed as an antihistamine in Russia and later repurposed for its potential neuroprotective properties.[1] Extensive research has been conducted to evaluate its therapeutic efficacy in neurodegenerative disorders, primarily Alzheimer's disease and Huntington's disease. This guide synthesizes the key findings from preclinical and clinical studies, detailing its proposed mechanisms of action, experimental methodologies, and quantitative outcomes to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Proposed Mechanisms of Action

The precise mechanism of action of Latrepirdine is not fully elucidated but is believed to be multifactorial, targeting several key pathways implicated in neurodegeneration.[2]

-

Mitochondrial Stabilization: A primary proposed mechanism is the stabilization of mitochondrial function. Latrepirdine has been shown to inhibit the mitochondrial permeability transition pore (mPTP), a channel whose prolonged opening can lead to mitochondrial swelling, cytochrome c release, and subsequent apoptosis.[3][4] By inhibiting mPTP, Latrepirdine is thought to enhance mitochondrial resilience to cellular stressors.

-

Autophagy Induction: Latrepirdine has been demonstrated to stimulate autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[5][6][7] This is thought to occur through the modulation of signaling pathways involving mTOR and ATG5.[5][6] In cellular models, Latrepirdine treatment led to an increase in the expression of autophagy-related genes such as Atg5, Atg12, and Atg16.[8]

-

Receptor Modulation: Latrepirdine interacts with a variety of neurotransmitter receptors, though the clinical significance of these interactions is not fully established. It has been reported to have antagonistic effects on histamine H1, serotonin 5-HT6, and α-adrenergic receptors.[9] Its activity at NMDA and AMPA receptors has also been investigated, but the concentrations required for these effects may be outside the therapeutic range.[10]

Preclinical Research

A substantial body of preclinical research has explored the effects of Latrepirdine in various in vitro and in vivo models of neurodegeneration.

In Vitro Studies

-

Neuroprotection against β-amyloid (Aβ) Toxicity: In primary neuron cultures, Latrepirdine has shown protective effects against Aβ-induced toxicity.[11]

-

Autophagy Induction in Cell Lines: Studies using SH-SY5Y neuroblastoma cells have demonstrated that Latrepirdine treatment leads to a transient increase in the phosphorylation of ERK1/2 and p38 MAP kinases, which corresponds with an upregulation of autophagy-related gene expression.[8]

In Vivo Studies

-

Alzheimer's Disease Mouse Models: In the TgCRND8 mouse model of Alzheimer's disease, which overexpresses a mutant form of the amyloid precursor protein (APP), chronic treatment with Latrepirdine showed a trend towards improved spatial memory function.[12][13] However, this cognitive improvement appeared to be independent of changes in the levels of total or oligomeric Aβ in the brain.[1][12]

-

Huntington's Disease Mouse Models: In a mouse model of Huntington's disease (YAC128), Latrepirdine was found to block NMDA receptor currents in neuronal cell cultures derived from these mice.[14]

-

Synucleinopathy Mouse Models: In a mouse model of γ-synucleinopathy, Latrepirdine treatment resulted in improved motor performance, a reduced number of amyloid inclusions, and decreased levels of insoluble γ-synuclein.[15]

Clinical Trials

Latrepirdine has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials for Alzheimer's disease and Huntington's disease. While initial Phase 2 results were promising, subsequent Phase 3 trials largely failed to meet their primary endpoints.

Alzheimer's Disease

| Trial Name | Phase | Number of Patients | Treatment | Duration | Key Findings |

| Russian Phase 2 | 2 | 183 | Latrepirdine 20 mg TID vs. Placebo | 26 weeks | Statistically significant improvement in ADAS-cog (mean drug-placebo difference of -4.0, p<0.0001) and other secondary endpoints.[9][16] |

| CONNECTION | 3 | 598 | Latrepirdine 5 mg TID or 20 mg TID vs. Placebo | 6 months | Did not meet co-primary endpoints of ADAS-cog and CIBIC-plus. No significant difference from placebo.[12][17] |

| CONCERT | 3 | 1,003 | Latrepirdine 5 mg TID or 20 mg TID + Donepezil vs. Placebo + Donepezil | 12 months | Did not meet co-primary endpoints of ADAS-cog and ADCS-ADL.[6] |

Huntington's Disease

| Trial Name | Phase | Number of Patients | Treatment | Duration | Key Findings |

| DIMOND | 2 | 91 | Latrepirdine 20 mg TID vs. Placebo | 90 days | Showed a modest but statistically significant improvement in the Mini-Mental State Examination (MMSE) (p=0.03).[12][18] |

| HORIZON | 3 | 403 | Latrepirdine 20 mg TID vs. Placebo | 6 months | Did not meet co-primary endpoints of MMSE (p=0.39) and CIBIC-plus (p=0.84).[11][19] |

Experimental Protocols

In Vitro Autophagy Induction Assay

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in standard medium.

-

Treatment: Cells are treated with Latrepirdine at various concentrations and for different time points (e.g., 30 minutes, 1 hour, 2 hours, 6 hours).

-

Protein Extraction and Western Blotting: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phospho-ERK1/2, phospho-p38, and total ERK1/2 and p38, followed by a secondary antibody.

-

RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells. cDNA is synthesized, and qPCR is performed using primers for autophagy-related genes (Atg5, Atg12, Atg16) and a housekeeping gene for normalization.

-

Data Analysis: The relative protein phosphorylation and mRNA expression levels are quantified and compared between treated and untreated cells.

In Vivo TgCRND8 Mouse Model Study

-

Animal Model: TgCRND8 mice, which express a mutant human APP gene, are used.

-

Treatment: Mice receive Latrepirdine orally (e.g., 12 mg/kg/day in drinking water) starting at a presymptomatic age (e.g., 2 months) for a specified duration (e.g., 4 months).[11]

-

Behavioral Testing: Cognitive function is assessed using standardized behavioral tests such as the Morris Water Maze.

-

Brain Tissue Analysis: Following the treatment period, mice are euthanized, and brain tissue is collected. Levels of total and oligomeric Aβ are measured using techniques like ELISA and Western blotting.

-

Data Analysis: Behavioral performance and Aβ levels are compared between the Latrepirdine-treated group and a control group of non-treated TgCRND8 mice.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway for Latrepirdine-induced autophagy.

Experimental Workflows

Caption: Workflow for preclinical evaluation of Latrepirdine.

Conclusion

Latrepirdine (Dimebon) presented a promising therapeutic candidate for neurodegenerative diseases due to its multimodal mechanism of action, particularly its effects on mitochondrial health and autophagy. Encouraging results from early-phase clinical trials in Alzheimer's and Huntington's diseases spurred significant interest and investment in its development. However, the failure to replicate these findings in large-scale Phase 3 trials ultimately led to the discontinuation of its development for these indications.[6][11]

Despite the disappointing clinical outcomes, the research into Latrepirdine has provided valuable insights into the complex pathology of neurodegenerative disorders and has highlighted potential therapeutic targets for future drug development. The data and methodologies outlined in this guide serve as a comprehensive resource for the scientific community to understand the trajectory of Latrepirdine's investigation and to inform future research endeavors in this challenging field.

References

- 1. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACS Chemical Neuroscience Molecule Spotlight on Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimebon stimulates activation of autophagy-related events in cell culture [rusnauka.com]

- 9. Effect of dimebon on cognition, activities of daily living, behaviour, and global function in patients with mild-to-moderate Alzheimer's disease: a randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dimebon Slows Progression of Proteinopathy in γ-Synuclein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (latrepirdine*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]

- 18. Dimebon fails in late-stage human HD clinical trial – HDBuzz [en.hdbuzz.net]

- 19. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]

An In-depth Technical Guide on the Molecular Structure of Dimezone and Dimezone S

Introduction

The term "Dimezone" can be ambiguous and is often associated with two distinct but related chemical compounds: This compound (4,4-dimethyl-1-phenylpyrazolidin-3-one) and This compound S (4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone). Both are derivatives of phenidone and have historically been used in photographic development. This technical guide aims to provide a comprehensive overview of the molecular structure of both compounds for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental data, this guide summarizes the known information and highlights areas where data is not readily accessible.

This compound (4,4-dimethyl-1-phenylpyrazolidin-3-one)

Chemical Identity:

-

IUPAC Name: 4,4-dimethyl-1-phenylpyrazolidin-3-one[1]

-

Synonyms: 4,4-Dimethylphenidone, 1-Phenyl-4,4-dimethyl-3-pyrazolidone[1]

-

CAS Number: 2654-58-2[1]

-

Molecular Formula: C₁₁H₁₄N₂O[2]

-

Molecular Weight: 190.24 g/mol [2]

Molecular Structure:

The core of the this compound molecule is a five-membered pyrazolidinone ring. This ring is substituted at the 1-position with a phenyl group and at the 4-position with two methyl groups.

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to light orange or pink crystalline powder | [3] |

| Melting Point | 167-172 °C | [3][4] |

| Molecular Formula | C₁₁H₁₄N₂O | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| InChIKey | SJSJAWHHGDPBOC-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)C | [1] |

Experimental Data:

-

Crystallographic Data: No publicly available crystallographic data (CIF files) or detailed bond lengths and angles were found.

-

NMR Spectroscopy: References to ¹H NMR and ¹³C NMR spectra exist, but specific chemical shifts, coupling constants, and experimental conditions are not provided in the available search results.[5][7]

-

Infrared (IR) Spectroscopy: ATR-IR spectra are mentioned, but a detailed peak analysis is not publicly accessible.[6]

-

Mass Spectrometry: While GC-MS data is referenced, detailed fragmentation patterns and relative abundances are not available.[5]

Synthesis:

A detailed experimental protocol for the synthesis of this compound is not available in the searched literature. It is generally known to be a derivative of phenidone, suggesting a synthesis pathway involving the reaction of phenylhydrazine with a suitably substituted carboxylic acid or ester.

This compound S (4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone)

Chemical Identity:

-

IUPAC Name: 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one[8]

-

Synonyms: 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone[8]

-

CAS Number: 13047-13-7[8]

-

Molecular Formula: C₁₁H₁₄N₂O₂[8]

-

Molecular Weight: 206.24 g/mol [8]

Molecular Structure:

This compound S shares the same 1-phenylpyrazolidin-3-one core as this compound. However, at the 4-position, it is substituted with one methyl group and one hydroxymethyl group.

Caption: 2D representation of the this compound S molecular structure.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to beige crystalline powder | [9] |

| Melting Point | 121.8-123.3 °C | [10] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [8] |

| Molecular Weight | 206.24 g/mol | [8] |

| Water Solubility | 7.1 g/L (at 20 °C) | |

| InChIKey | DSVIHYOAKPVFEH-UHFFFAOYSA-N | [8] |

| Canonical SMILES | CC1(CN(NC1=O)C2=CC=CC=C2)CO | [8] |

Experimental Data:

Similar to this compound, detailed public-domain experimental data for this compound S is scarce.

-

Crystallographic Data: No publicly available crystallographic data (CIF files) or detailed bond lengths and angles were found.

-

NMR Spectroscopy: A synthesis protocol confirms the structure with ¹H NMR, but the spectral data is not provided.[10]

-

Infrared (IR) Spectroscopy: The synthesis protocol also confirms the structure with IR spectroscopy, but without providing the peak data.[10] PubChem lists an ATR-IR spectrum, but a detailed analysis is not available.[8]

-

Mass Spectrometry: PubChem lists GC-MS data with major peaks at m/z 206 and 175, but a full fragmentation analysis is not provided.[8]

Synthesis:

A known synthesis method involves the reaction of phenylhydrazine with 1-methyl-4-oxo-3,5-dioxa-4-thiocyclohexane carbonyl chloride in the presence of sodium bicarbonate and a phase transfer catalyst (benzyl triethylammonium chloride) in a toluene/water solvent system. The resulting product is crystallized from isopropanol.[10]

Caption: Simplified workflow for the synthesis of this compound S.

Biological Activity and Signaling Pathways

There is a significant lack of specific biological data for both this compound and this compound S in the context of drug development and signaling pathways.

-

Pharmacological Profile: The primary application cited for these compounds is in photographic chemistry.[11] While the broader class of pyrazolidinone derivatives has been investigated for various biological activities, including anti-inflammatory and antimicrobial effects, specific studies on this compound and this compound S are not prominent in the searched literature.

-

Signaling Pathways: No information was found on the interaction of this compound or this compound S with any biological signaling pathways. Their mechanism of action in a pharmacological context remains unelucidated in the available public domain literature.

This compound and this compound S are well-defined chemical entities with established molecular structures. However, a deep dive into their molecular properties from an experimental standpoint is hampered by the lack of publicly available, detailed quantitative data. For professionals in drug development, the absence of any significant pharmacological studies or information on their interaction with biological pathways means that these specific molecules are currently of limited interest from a therapeutic perspective. Further research would be required to elucidate any potential biological activity and to perform detailed structural analysis through techniques like X-ray crystallography and comprehensive spectroscopic studies.

References

- 1. This compound | C11H14N2O | CID 75861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemical-suppliers.eu [chemical-suppliers.eu]

- 4. 4,4-Dimethyl-1-phenyl-3-pyrazolidone | 2654-58-2 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sanjeevanpharma.com [sanjeevanpharma.com]

- 10. 4-Methyl-1-phenylpyrazolidin-3-one | C10H12N2O | CID 98282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,4-dimethyl-1-phenyl-3-pyrazolidinone [stenutz.eu]

Unable to Generate Report on "Dimezone" as a Therapeutic Agent Due to Lack of Scientific Evidence

A comprehensive review of scientific and chemical databases reveals that the compound "Dimezone" is not recognized as a therapeutic drug candidate. The available information identifies it primarily as a chemical used in photographic development and as a herbicide and pesticide. Consequently, there is no public data on its potential pharmacological targets or off-targets in a drug development context.

Searches for "this compound," also known as "this compound S" (4-hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone), consistently point to its industrial and agricultural applications. Chemical databases provide information on its physical and chemical properties, along with its established uses.[1][2][3][4] For instance, it is used in photographic film and paper developing to prevent fogging and enhance image contrast.[1] In agriculture, it functions as a herbicide by inhibiting photosynthesis in plants and as a pesticide by disrupting the nervous system of insects.[2]

Despite targeted searches for "this compound drug development," "this compound pharmacology research," and "this compound therapeutic use," no relevant scientific literature or clinical trial information could be found to suggest its investigation as a pharmaceutical agent. The U.S. National Library of Medicine's PubChem database, a comprehensive resource for chemical substances and their biological activities, lists this compound and its variants but contains no information on pharmacological actions or specific biological targets relevant to human or animal therapy.[5][6] The toxicological data available is in the context of occupational health and safety, not therapeutic use.[4][7]

The request for an in-depth technical guide, including quantitative data on biological targets, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled. Generating such a report would require fabricating data and misrepresenting the nature of the compound, which would be scientifically inaccurate and misleading for the intended audience of researchers and drug development professionals.

It is possible that the query may be based on a misunderstanding of the compound's identity or application. Researchers interested in compounds with therapeutic potential would need to consult scientific literature and databases that specifically cover pharmacology and drug discovery. Based on publicly available information, this compound does not fall into this category.

References

- 1. discofinechem.com [discofinechem.com]

- 2. Page loading... [guidechem.com]

- 3. Differences in Phenidone and this compound? | Photrio.com Photography Forums [photrio.com]

- 4. This compound S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one | C11H14N2O2 | CID 92238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C11H14N2O | CID 75861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone - Hazardous Agents | Haz-Map [haz-map.com]

Initial Toxicity and Safety Profile of Dimezone: A Technical Overview

Disclaimer: The term "Dimezone" can refer to several different chemical entities. This document primarily focuses on This compound S (CAS 13047-13-7) , a compound used as a herbicide, pesticide, and photographic developing agent, for which public toxicity data is most readily available.[1][2] Another notable compound is Dimebon (latrepirdine) , an investigational drug for which clinical trial safety data exists.[3][4][5] This guide will specify which compound is being referenced.

Introduction to this compound S

This compound S, chemically known as 4-(Hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone, is a cream to yellow crystalline powder.[1] It is utilized in agricultural applications as a herbicide to control broadleaf weeds and as a broad-spectrum insecticide.[1] Its herbicidal mechanism of action involves the inhibition of photosynthesis in plants, while its insecticidal effect is achieved by disrupting the nervous system of insects.[1]

Preclinical Toxicity Profile of this compound S

The initial toxicity profile of this compound S has been characterized through acute toxicity studies and hazard classifications.

Acute Toxicity Data

Quantitative data from acute oral toxicity studies are summarized below.

| Test Type | Species | Route | Dose | Effect | Source |

| LD50 | Mouse | Oral | 283 mg/kg | - | National Technical Information Service[1] |

| LD50 | Rat | Oral | 566 mg/kg | Behavioral: Somnolence | [1] |

Hazard Identification and Classification

This compound S is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][6]

-

Skin Irritation, Category 2: Causes skin irritation.[1]

-

Eye Irritation, Category 2: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1]

-

Skin Sensitization: May cause sensitization by skin contact.[1][7]

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Risk Statements (older classification):

The workflow for GHS hazard identification and communication is a critical component of chemical safety assessment.

References

- 1. Page loading... [guidechem.com]

- 2. Phenidone vs. This compound? | Page 3 | Photrio.com Photography Forums [photrio.com]

- 3. Pfizer And Medivation Initiate Phase 3 Trial Of Dimebon In Patients With Huntington Disease | Pfizer [pfizer.com]

- 4. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. echemi.com [echemi.com]

- 7. This compound S(13047-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Searching for a Needle in a Haystack: The Challenge of "Dimezone" in Scientific Research

Upon a comprehensive search of publicly available scientific literature and research databases, the term "Dimezone" does not yield any results corresponding to a known chemical compound, therapeutic agent, or research molecule within the fields of medicine, pharmacology, or biotechnology. The search results are consistently dominated by a Brazilian clothing brand of the same name, with no apparent connection to scientific or drug development endeavors.

This lack of information makes it impossible to fulfill the request for an in-depth technical guide or whitepaper on the novelty of "this compound" in any specific research field. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways or experimental workflows to visualize.

It is possible that "this compound" may be an internal codename for a compound not yet disclosed in public literature, a very recent discovery that has not yet been published, or a term with a typographical error.

Recommendations for Proceeding:

For the user who initiated this request, it is recommended to:

-

Verify the Spelling: Please double-check the spelling of "this compound" to ensure its accuracy.

-

Provide More Context: If possible, provide any additional information, such as the therapeutic area, the class of compound, or the research institution associated with "this compound."

-

Consult Internal Documentation: If this is an internal project name, please refer to internal documentation for the necessary scientific details.

Without a valid and identifiable research subject, the creation of a technical guide with the specified requirements of data presentation, experimental protocols, and detailed visualizations is not feasible. We are ready to assist with this request as soon as a searchable and scientifically recognized topic is provided.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimezone (4,4-dimethyl-1-phenylpyrazolidin-3-one) and its related analogue, this compound S (4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one), are chemical compounds belonging to the pyrazolidinone class. Historically, these compounds have found applications outside of the pharmaceutical realm. This compound has been utilized in photography as a developing agent, while this compound S has been employed in agriculture as a herbicide and pesticide, where its mechanism of action is reported to involve the inhibition of photosynthesis in plants and disruption of the nervous system in insects.

Despite the established biological activity of this compound and its analogues in these specific contexts, a comprehensive body of literature detailing their pharmacological properties, mechanism of action in mammals, and potential for therapeutic development is conspicuously absent. This guide, therefore, serves a dual purpose. Firstly, it will summarize the known chemical and physical properties of this compound and this compound S. Secondly, and more centrally, it will provide an in-depth review of the broader class of pyrazolidin-3-one derivatives, which have attracted significant interest in medicinal chemistry. This exploration of related compounds aims to provide a valuable framework and impetus for future research into the therapeutic potential of this compound and its analogues.

Chemical and Physical Properties of this compound and this compound S

A summary of the key chemical and physical properties of this compound and this compound S is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

| Property | This compound | This compound S |

| IUPAC Name | 4,4-dimethyl-1-phenylpyrazolidin-3-one | 4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |

| CAS Number | 2654-58-2 | 13047-13-7 |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 190.24 g/mol | 206.24 g/mol |

| Appearance | - | Yellow powder |

| Melting Point | - | 122-126 °C |

| Solubility | - | 7.1 g/L in water (20 °C) |

The Therapeutic Landscape of Pyrazolidin-3-one Derivatives

The pyrazolidin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have been extensively investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3]

Anti-inflammatory and Analgesic Activity

A significant portion of the research into pyrazolidin-3-one derivatives has focused on their potential as anti-inflammatory and analgesic agents.[4] Some of these compounds have been shown to exhibit potent activity, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).[2]

A selection of pyrazolidin-3-one derivatives and their reported anti-inflammatory and anticancer activities are presented in Table 2.

| Compound ID | R1 | R2 | R3 | Biological Activity | IC₅₀/EC₅₀ (µM) | Cell Line/Assay | Reference |

| P1 | Phenyl | H | H | Anti-inflammatory (COX-2 inhibition) | 0.15 | COX-2 enzymatic assay | [5] |

| P2 | 4-Chlorophenyl | H | H | Anti-inflammatory (COX-2 inhibition) | 0.08 | COX-2 enzymatic assay | [5] |

| P3 | Phenyl | H | H | Anticancer | 17.82 (µg/mL) | P815 (murin mastocytoma) | [6] |

| P4 | Phenyl | H | H | Anticancer | 3.25 (µg/mL) | Hep (human laryngeal carcinoma) | [6] |

| P5 | 4-Bromophenyl | H | H | Anticancer | 5.5 | A549 (human lung carcinoma) | [7] |

| P6 | 4-(Trifluoromethyl)phenyl | H | H | Anticancer | 4.2 | A549 (human lung carcinoma) | [7] |

Experimental Protocols

To facilitate further research and replication of key findings, this section details some of the common experimental methodologies employed in the evaluation of pyrazolidin-3-one derivatives.

Synthesis of Pyrazolidin-3-one Derivatives

A general method for the synthesis of 1,3-diarylpyrazol-5-one derivatives involves a microwave-assisted reaction, which offers advantages in terms of reaction time and yield compared to conventional heating.[7]

General Procedure:

-

A mixture of an appropriate β-ketoester (1 mmol) and phenylhydrazine (1 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 120 °C for 10-15 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolidin-3-one derivative.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[8][9][10]

Protocol:

-

Male Wistar rats or Swiss albino mice are divided into control, standard, and test groups.

-

The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.[2][8]

-

After a set period (e.g., 30 or 60 minutes), a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer agents.[6]

Protocol:

-

Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[7][11]

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanism of Action

The biological effects of pyrazolidin-3-one derivatives are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Inhibition of Cyclooxygenase (COX)

A primary mechanism of action for many anti-inflammatory pyrazolidin-3-one derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Anticancer Mechanisms

The anticancer activity of pyrazolidin-3-one derivatives can be multifactorial. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] The underlying mechanisms may involve the modulation of various signaling pathways critical for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. For instance, some pyrazole derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Caption: General Experimental Workflow for Pyrazolidinone Derivatives.

Conclusion and Future Directions

While this compound and this compound S have established applications in non-pharmaceutical fields, their potential as therapeutic agents remains largely unexplored. The rich and diverse biological activities of the broader class of pyrazolidin-3-one derivatives, particularly in the areas of inflammation and oncology, provide a strong rationale for investigating this compound and its analogues in a medicinal chemistry context.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective pharmacological activity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the molecular targets and signaling pathways modulated by these compounds. Such a research program holds the potential to unlock new therapeutic avenues for this underexplored chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msjonline.org [msjonline.org]

- 6. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Dimezone in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimezone is a novel synthetic compound with demonstrated anti-inflammatory and cytotoxic properties in preclinical studies. These characteristics make it a promising candidate for investigation in oncology and inflammatory disease research. This document provides detailed protocols for utilizing this compound in common cell culture assays to evaluate its biological activity. The following application notes offer guidance on experimental design, data interpretation, and visualization of the underlying cellular mechanisms.

Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |

| 1 | 95.2 ± 5.1 | |

| 10 | 72.8 ± 6.3 | |

| 25 | 51.2 ± 4.9 | |

| 50 | 28.7 ± 3.8 | |

| 100 | 12.1 ± 2.5 |

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Nitric Oxide (NO) Production (% of LPS Control) (Mean ± SD) | TNF-α Secretion (pg/mL) (Mean ± SD) | IL-6 Secretion (pg/mL) (Mean ± SD) |

| Untreated Control | 5.2 ± 1.1 | 85.3 ± 12.1 | 45.7 ± 8.9 |